5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide
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Description
5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity
The compound 5-(pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.4 g/mol
- CAS Number : 2309751-16-2
Structure
The structure of the compound includes a pyridine ring, a tetrahydropyran moiety, and a thiophene group, contributing to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects on various cancer cell lines. A study evaluated the cytotoxicity of several isoxazole derivatives, revealing that some compounds induced apoptosis in HL-60 cells by modulating the expression of key genes involved in cell cycle regulation and apoptosis.
Table 1: Cytotoxic Activity of Isoxazole Derivatives
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Isoxazole 3 | 86 | Induces apoptosis via Bcl-2 downregulation |
Isoxazole 6 | 755 | Promotes cell cycle arrest |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. For example, isoxazoles have been reported to inhibit phospholipase A(2), which plays a crucial role in inflammatory responses. The inhibition of such enzymes can lead to therapeutic applications in managing inflammation and related diseases.
Neuroprotective Effects
Further investigations into isoxazole derivatives have uncovered neuroprotective properties. A particular study highlighted that certain isoxazoles could protect neuronal cells from oxidative stress-induced damage, potentially offering new avenues for treating neurodegenerative diseases.
Study on Isoxazole Derivatives
A notable case study involved the synthesis and evaluation of new isoxazole derivatives, including the compound . The research focused on their ability to inhibit cancer cell proliferation and their effects on apoptosis-related gene expression. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.
Pharmacokinetics and Toxicology
Another critical aspect of evaluating the biological activity of this compound involves its pharmacokinetic profile and toxicity assessments. Preliminary results indicate favorable absorption and distribution characteristics, with low toxicity levels observed in animal models.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-19(15-11-16(25-22-15)14-3-1-7-20-12-14)21-18(17-4-2-10-26-17)13-5-8-24-9-6-13/h1-4,7,10-13,18H,5-6,8-9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLOCZFHLGSHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.